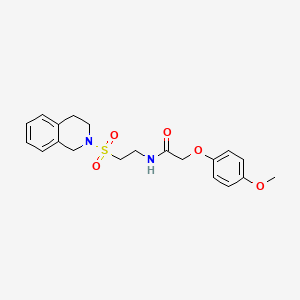
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step organic synthesis. The initial step typically includes the preparation of 3,4-dihydroisoquinolin-2(1H)-ylamine. This intermediate is then reacted with a sulfonyl chloride in a basic environment to attach the sulfonyl group. Following this, the compound is treated with 2-(4-methoxyphenoxy)acetic acid, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide linkage under controlled temperature conditions.
Industrial Production Methods: Industrial production might streamline this process by employing automated synthesizers and continuous flow reactors to ensure precision and scale. The control of temperature, pH, and stoichiometry is critical to achieving high yields and purity in large-scale syntheses.
化学反应分析
Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Potential reduction of sulfonyl groups to thiols or the amide group to amines.
Substitution Reactions: : Involving nucleophiles attacking electrophilic centers in the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines and alcohols for substitution reactions. These reactions typically occur under anhydrous and inert conditions to prevent unwanted side reactions.
Major Products: The products from these reactions vary but might include sulfoxides, sulfones, secondary amines, and modified acetamides, depending on the reaction pathway and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is a versatile intermediate in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.
Biology: Biologically, it might be investigated for its interactions with various enzymes or receptors, given the structural features that mimic natural substrates or inhibitors.
Medicine: Medically, compounds with similar structures are often explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In industry, such compounds could find uses as specialty chemicals, reagents, or in the formulation of materials with unique properties.
作用机制
Molecular Targets and Pathways: The precise mechanism of action would depend on the target application, but generally, the compound could interact with molecular targets such as enzymes or receptors. For instance, the sulfonyl group might facilitate binding to active sites, while the isoquinolin moiety could engage in π-π interactions, modulating activity at the molecular level.
相似化合物的比较
Comparison with Other Compounds: Similar compounds might include other sulfonylated amides or those featuring methoxyphenoxy groups. Compared to these, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide might offer unique benefits in binding affinity or selectivity due to its distinct structural features.
List of Similar Compounds
N-(2-(methylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
N-(2-(4-methylphenylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
N-(2-(2-oxo-1,2-dihydroisoquinolin-3(4H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-6-8-19(9-7-18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-4-2-3-5-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDIRHHANZGQKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)
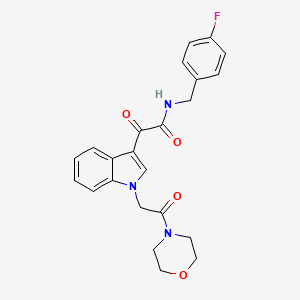
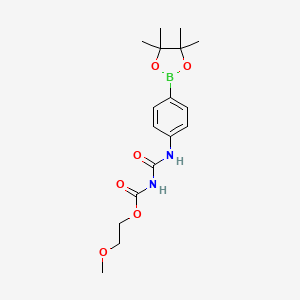
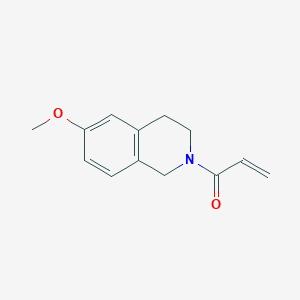
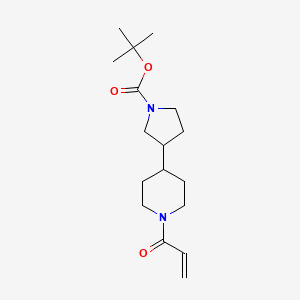
![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
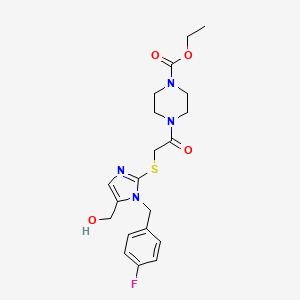
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
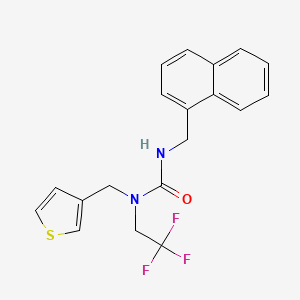
![(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2364240.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2364243.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
